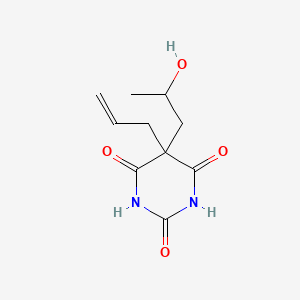
Proxibarbal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proxibarbal, also known as Proxibarbital, is a barbiturate derivative that was first synthesized in 1956. It is known for its anti-anxiety properties and is distinct from most barbiturates due to its minimal hypnotic action. This compound has been used in the treatment of migraine headaches and has a unique chemical structure that includes an allyl group and a hydroxypropyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Proxibarbal is synthesized through a series of chemical reactions involving barbituric acid derivatives. The typical synthetic route includes the alkylation of barbituric acid with allyl bromide and subsequent hydroxypropylation. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and hydroxypropylation steps .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to isolate the final product. The industrial synthesis also emphasizes safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: Proxibarbal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the allyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted barbiturates depending on the nucleophile used.
Scientific Research Applications
Proxibarbal has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of barbiturates and their derivatives.
Biology: Investigated for its effects on gamma-aminobutyric acid (GABA) receptors and its role as a GABA modulator.
Medicine: Used in the treatment of anxiety and migraine headaches. It has also been studied for its potential use in enzyme induction therapy.
Industry: Employed in the synthesis of other barbiturate derivatives and as a reference compound in analytical chemistry
Mechanism of Action
Proxibarbal exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts at the barbiturate binding site on the GABA-A receptor, prolonging the duration of chloride channel opening and enhancing the inhibitory effects of GABA. This leads to increased neuronal inhibition and a reduction in anxiety and migraine symptoms .
Comparison with Similar Compounds
Butalbital: Another barbiturate used for migraine treatment but with more pronounced hypnotic effects.
Phenobarbital: A barbiturate with strong sedative and anticonvulsant properties.
Secobarbital: Known for its hypnotic and sedative effects.
Uniqueness of Proxibarbal: this compound is unique among barbiturates due to its minimal hypnotic action and specific use in anxiety and migraine treatment. Unlike other barbiturates, it does not induce significant sedation, making it a preferred choice for patients requiring anti-anxiety medication without the sedative side effects .
Properties
CAS No. |
42013-34-3 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |
InChI Key |
VNLMRPAWAMPLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



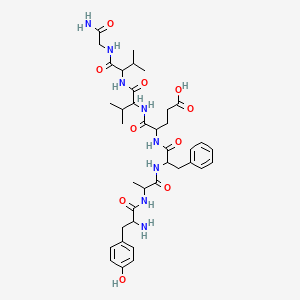
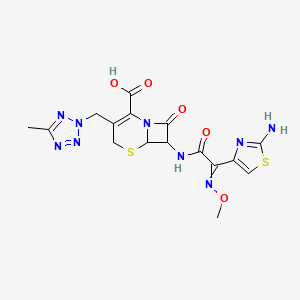
![Cgp 42112A, [125I]-](/img/structure/B10784569.png)
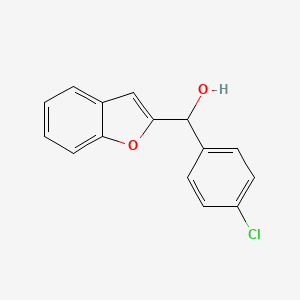
![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)

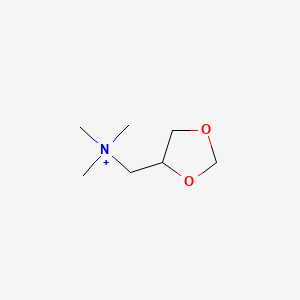

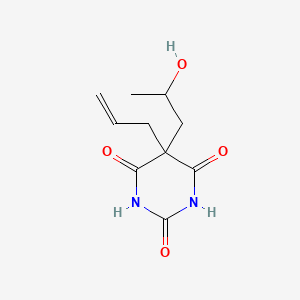
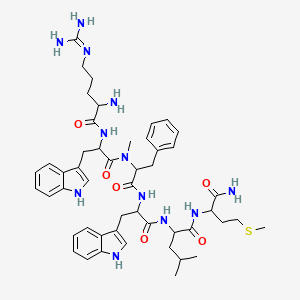

![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)

